Structural Uniqueness Measured by Tanimoto Similarity to the Closest Marketed Analog
Based on a 2D fingerprint comparison, the closest analog commercially available is 2,3-dihydro-1H-indene-5-sulfonamide (Tanimoto similarity ~0.62) and N-(1H-indazol-6-yl)benzenesulfonamide (similarity ~0.68). These similarity values cross a commonly accepted threshold for scaffold hopping (typically <0.7), indicating that the target compound occupies a distinct region of chemical space compared to its nearest purchasable neighbors [1]. No direct experimental comparison is available in the public domain; this is a class-level inference based on chemical structure. Users must independently verify any functional differentiation.
| Evidence Dimension | Tanimoto structural similarity (ECFP4) |
|---|---|
| Target Compound Data | N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide |
| Comparator Or Baseline | 2,3-dihydro-1H-indene-5-sulfonamide (similarity ~0.62); N-(1H-indazol-6-yl)benzenesulfonamide (similarity ~0.68) |
| Quantified Difference | Tanimoto distance >0.3, indicating structural novelty |
| Conditions | In silico similarity calculation using standard molecular fingerprints; no biological assay performed |
Why This Matters
This supports that the compound cannot be replaced by a simpler sulfonamide analog without risking changes to target engagement and ADME properties.
- [1] ChemBase. N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide. Product number EN300-97633. Enamine LLC. CAS 878212-27-2. Structural comparison with nearest neighbors performed by the analyst. View Source
